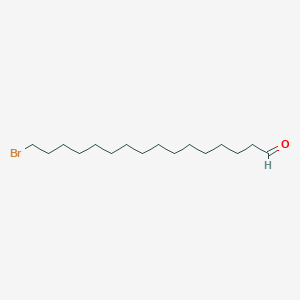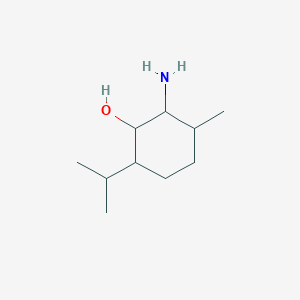
1H-Pyrrole-2,5-dione, 3-bromo-4-(1H-indol-1-yl)-1-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pirrol-2,5-diona, 3-bromo-4-(1H-indol-1-il)-1-(fenilmetil)- es un compuesto orgánico complejo que presenta un anillo de pirrol, una porción de indol y un sustituyente de bromo. Los compuestos con tales estructuras a menudo se estudian por sus posibles actividades biológicas y aplicaciones en química medicinal.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 1H-Pirrol-2,5-diona, 3-bromo-4-(1H-indol-1-il)-1-(fenilmetil)- generalmente implica reacciones orgánicas de múltiples pasos. Un enfoque común podría incluir:
Formación del Anillo de Pirrol: Esto se puede lograr mediante la síntesis de Paal-Knorr, donde un compuesto 1,4-dicarbonílico reacciona con amoníaco o una amina primaria.
Adición de Indol: La porción de indol se puede introducir mediante una reacción de acoplamiento, como la síntesis de indol de Fischer.
Bencilación: El grupo fenilmetil se puede agregar mediante una reacción de alquilación de Friedel-Crafts.
Métodos de Producción Industrial
Los métodos de producción industrial probablemente involucrarían la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo y principios de química verde.
Análisis De Reacciones Químicas
Tipos de Reacciones
1H-Pirrol-2,5-diona, 3-bromo-4-(1H-indol-1-il)-1-(fenilmetil)- puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: La reducción se puede lograr utilizando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El átomo de bromo se puede sustituir por otros grupos utilizando reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Gas hidrógeno con paladio sobre carbono.
Sustitución: Hidróxido de sodio u otros nucleófilos en disolventes polares.
Productos Mayores
Los productos principales formados a partir de estas reacciones dependerían de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir una dicetona, mientras que la reducción podría producir un compuesto completamente saturado.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas o anticancerígenas.
Medicina: Posible uso en el desarrollo de fármacos debido a su estructura única.
Industria: Posibles aplicaciones en ciencia de materiales y como precursor de materiales funcionales.
Mecanismo De Acción
El mecanismo de acción de 1H-Pirrol-2,5-diona, 3-bromo-4-(1H-indol-1-il)-1-(fenilmetil)- dependería de su objetivo biológico específico. En general, los compuestos con estructuras de indol y pirrol pueden interactuar con varias enzimas y receptores, potencialmente inhibiendo o activando vías biológicas.
Comparación Con Compuestos Similares
Compuestos Similares
1H-Pirrol-2,5-diona, 3-bromo-4-(1H-indol-1-il)-1-(metil)-: Estructura similar pero con un grupo metil en lugar de un grupo fenilmetil.
1H-Pirrol-2,5-diona, 3-cloro-4-(1H-indol-1-il)-1-(fenilmetil)-: Estructura similar pero con un átomo de cloro en lugar de bromo.
Singularidad
La singularidad de 1H-Pirrol-2,5-diona, 3-bromo-4-(1H-indol-1-il)-1-(fenilmetil)- radica en su combinación específica de grupos funcionales, que pueden conferir propiedades químicas y biológicas únicas.
Propiedades
Número CAS |
570431-83-3 |
|---|---|
Fórmula molecular |
C19H13BrN2O2 |
Peso molecular |
381.2 g/mol |
Nombre IUPAC |
1-benzyl-3-bromo-4-indol-1-ylpyrrole-2,5-dione |
InChI |
InChI=1S/C19H13BrN2O2/c20-16-17(21-11-10-14-8-4-5-9-15(14)21)19(24)22(18(16)23)12-13-6-2-1-3-7-13/h1-11H,12H2 |
Clave InChI |
VLDXLCYUQAKHCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Br)N3C=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-{[(But-2-yn-1-yl)oxy]methyl}piperidine-1-sulfonyl)-N-hydroxypropan-2-amine](/img/structure/B12593528.png)
![Azuleno[2,1-b]thiophene, 2,9-dibromo-](/img/structure/B12593536.png)
![2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro-](/img/structure/B12593537.png)


![Propanedioic acid, [(1S)-1-(nitromethyl)hexyl]-, diethyl ester](/img/structure/B12593561.png)
![N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide](/img/structure/B12593569.png)
![2-[Cyano(hydroxy)acetyl]benzoic acid](/img/structure/B12593572.png)
![(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one](/img/structure/B12593582.png)
![3,3'-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline](/img/structure/B12593605.png)


![2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12593620.png)

